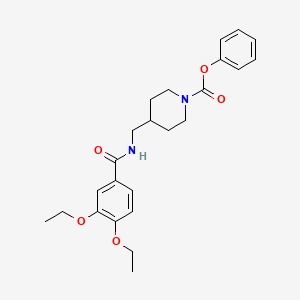

Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Synthesis Analysis

While specific synthesis information for “Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate” is not available, it’s worth noting that phenylpiperidines and their derivatives have been synthesized for various purposes . For instance, Desmethylprodine, a phenylpiperidine derivative, was developed in the 1940s by researchers at Hoffmann-La Roche .Wissenschaftliche Forschungsanwendungen

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

Research led by J. Magano and colleagues in 2014 explored the use of palladium-catalyzed CH functionalization in synthesizing oxindole derivatives, a core structure found in many bioactive molecules. This methodological study may involve compounds similar to "Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate" as intermediates or reactants in creating oxindole frameworks, which are important in medicinal chemistry for their biological activity (Magano et al., 2014).

Impurity Identification in Pharmaceutical Compounds

Kancherla et al. (2018) conducted a study on identifying and isolating impurities in the anti-diabetic drug Repaglinide, using advanced chromatographic and mass spectrometric techniques. Compounds structurally related to "this compound" could serve as reference standards or be among the impurities studied, highlighting the importance of analytical chemistry in ensuring drug purity and safety (Kancherla et al., 2018).

Benzamide Derivatives as Serotonin Receptor Agonists

In 2004, Sonda and colleagues synthesized a series of benzamide derivatives to investigate their effects on gastrointestinal motility. This research, focusing on selective serotonin 4 receptor agonists, may incorporate compounds like "this compound" in the synthesis or testing phases to evaluate their biological activity and potential as therapeutic agents (Sonda et al., 2004).

Radiolabeled Antagonists for Neurotransmitter Receptor Studies

Plenevaux et al. (2000) described the development and application of radiolabeled antagonists for studying 5-HT1A receptors, crucial for understanding serotonergic neurotransmission. While the specific compound "this compound" is not mentioned, related compounds might be used in labeling or as analogs to investigate receptor binding and function in neuroscientific research (Plenevaux et al., 2000).

Wirkmechanismus

Target of Action

The compound “Phenyl 4-((3,4-diethoxybenzamido)methyl)piperidine-1-carboxylate” is a piperidine derivative. Piperidine derivatives are known to interact with various targets in the body, including opioid receptors and monoamine transporters . .

Mode of Action

The mode of action would depend on the specific targets of the compound. For instance, if it targets opioid receptors, it might bind to these receptors and modulate their activity, leading to changes in pain perception. If it targets monoamine transporters, it could affect the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, influencing mood and cognition .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its targets. For example, if it interacts with opioid receptors, it could influence the pain signaling pathway. If it affects monoamine transporters, it could alter the neurotransmitter signaling pathways .

Eigenschaften

IUPAC Name |

phenyl 4-[[(3,4-diethoxybenzoyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-3-29-21-11-10-19(16-22(21)30-4-2)23(27)25-17-18-12-14-26(15-13-18)24(28)31-20-8-6-5-7-9-20/h5-11,16,18H,3-4,12-15,17H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTDQEJFUXOOHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2603692.png)

![({2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2603699.png)

![5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2603701.png)

![N-(2,5-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2603707.png)